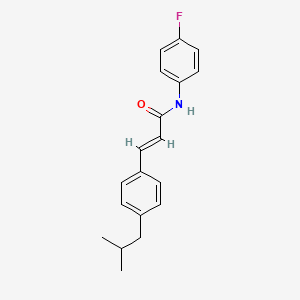

![molecular formula C26H34ClNO5 B2859240 2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one CAS No. 730949-62-9](/img/structure/B2859240.png)

2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

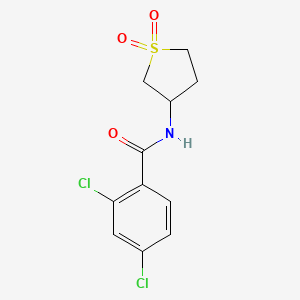

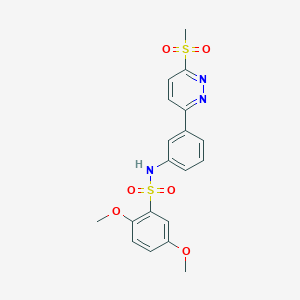

The compound “2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one” is a complex organic molecule. It is a derivative of the phenethylamine class . The molecule contains a chloro group, an ethanone group, and multiple ethoxy groups attached to a tetrahydroisoquinoline structure .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a cyclic structure. The compound contains a tetrahydroisoquinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . This ring is substituted with ethoxy groups at the 6 and 7 positions, and a complex side chain at the 1 position .Aplicaciones Científicas De Investigación

Dopamine D-1 Antagonist Activity

Research on isomeric tetrahydroisoquinolines, which share structural similarities with the compound , has demonstrated their potential as dopamine D-1 antagonists. These compounds were synthesized and evaluated for their ability to antagonize dopamine D-1 receptors, an important target for neurological disorders treatment. The findings suggest that specific structural modifications can enhance antagonist potency, providing a pathway for developing new therapeutic agents (Riggs, Nichols, Foreman, & Truex, 1987).

Antioxidant and Anti-diabetic Agents

A study on novel chloroquinoline derivatives, including those with structural elements related to the compound of interest, highlighted their potential as antioxidants and anti-diabetic agents. These compounds exhibited significant antioxidant activity, comparable to ascorbic acid, and were investigated for their ability to bind to calf thymus DNA (CT-DNA). Molecular docking studies further supported their potential as effective anti-diabetic agents by inhibiting a key protein involved in glucose metabolism (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Synthesis of Isoquinoline Derivatives

The synthesis and structural elucidation of isoquinoline derivatives, including those with chloro and methoxy substitutions, provide insights into the versatility of this chemical scaffold in medicinal chemistry. These compounds have been synthesized through various chemical reactions and evaluated for their potential biological activities, demonstrating the broad applicability of isoquinoline derivatives in drug development (Croisy-Delcey, Bisagni, Huel, Zilberfarb, & Croisy, 1991).

Fluorescent Probe for Zn2+ Detection

A study on a pyrazolo-quinoline scaffold, which is structurally related to the compound , described its use as a reversible colorimetric fluorescent probe for selective detection of Zn2+ ions. This application is particularly relevant for biological and environmental monitoring, showcasing the utility of such compounds in analytical chemistry (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, & Ramasamy, 2017).

Propiedades

IUPAC Name |

2-chloro-1-[1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClNO5/c1-5-30-22-10-9-18(14-23(22)31-6-2)13-21-20-16-25(33-8-4)24(32-7-3)15-19(20)11-12-28(21)26(29)17-27/h9-10,14-16,21H,5-8,11-13,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIXIQXPSOLPHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)CCl)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)